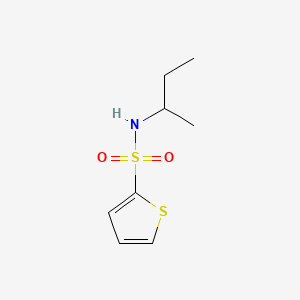![molecular formula C17H20N2O4S B5065355 N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5065355.png)
N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide, also known as HPMCAS, is a synthetic polymer that is widely used in the pharmaceutical industry. It is a popular excipient that is used to improve the solubility and bioavailability of poorly soluble drugs. HPMCAS is also used as a coating agent for tablets and capsules, and as a stabilizer for protein-based drugs.
Wirkmechanismus
The mechanism of action of N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide is not fully understood. However, it is believed that N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide forms a complex with the drug molecule, which enhances the solubility and dissolution rate of the drug. The complex also protects the drug molecule from degradation in the gastrointestinal tract, which improves its bioavailability.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide is considered to be a safe excipient, with no significant biochemical or physiological effects. It is not metabolized by the body, and is excreted unchanged in the feces.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide in lab experiments include its ability to improve the solubility and bioavailability of poorly soluble drugs, as well as its stability and compatibility with other excipients. However, one limitation of N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide is its high cost, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide. One area of research is the development of new formulations that incorporate N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide to improve the solubility and bioavailability of drugs. Another area of research is the study of the mechanism of action of N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide, which could lead to the development of new excipients with similar properties. Additionally, research could be conducted on the use of N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide in the delivery of gene therapy and other biologics.
Synthesemethoden
N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide is synthesized by reacting hydroxypropyl methylcellulose (HPMC) with methanesulfonyl chloride and 3-hydroxybenzoic acid. The resulting product is then reacted with N-methylpropylamine to form N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide has been extensively studied in the pharmaceutical industry for its ability to improve the solubility and bioavailability of poorly soluble drugs. It has been used in the formulation of a wide range of drugs, including anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs.
Eigenschaften
IUPAC Name |
N-(3-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-10-19(2)24(22,23)16-9-4-6-13(11-16)17(21)18-14-7-5-8-15(20)12-14/h4-9,11-12,20H,3,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHECTRYTJBPIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzimidazol-1-ylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5065273.png)
![{4-[5-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl}methanol trifluoroacetate (salt)](/img/structure/B5065275.png)
![ethyl 1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5065280.png)
![5-[4-(benzyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5065281.png)
![(2E)-2-methyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-buten-1-amine](/img/structure/B5065286.png)
![2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-nitrobenzene](/img/structure/B5065290.png)

![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5065302.png)

![3-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5065314.png)
![5-{3-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5065315.png)


![1-(4-bromophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5065349.png)